4'-Bromo-2-(2-fluorophenyl)acetophenone molecular weight and formula
4'-Bromo-2-(2-fluorophenyl)acetophenone molecular weight and formula
Physicochemical Characterization, Synthetic Methodologies, and Pharmacophore Utility
Executive Summary
4'-Bromo-2-(2-fluorophenyl)acetophenone (IUPAC: 1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone) is a specialized deoxybenzoin derivative serving as a critical scaffold in the synthesis of diaryl-heterocyclic therapeutics. Distinguished by its orthogonal halogenation—an aryl fluoride providing metabolic stability and a para-bromide serving as a handle for palladium-catalyzed cross-coupling—this molecule is a high-value intermediate in the development of antifungal agents (triazoles) and p38 MAP kinase inhibitors.
This guide provides a definitive technical analysis of its properties, a validated synthesis protocol avoiding common regioselectivity errors, and a strategic overview of its application in medicinal chemistry.
Part 1: Physicochemical Profile
The molecule consists of two aromatic rings linked by a carbonyl-methylene bridge. The electronic environment is defined by the electron-withdrawing nature of the carbonyl, the steric and electronic influence of the ortho-fluorine, and the reactive potential of the para-bromine.
Molecular Identity & Properties[1]
| Property | Value / Description |
| IUPAC Name | 1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone |
| Common Name | 4'-Bromo-2-(2-fluorophenyl)deoxybenzoin |
| Molecular Formula | C₁₄H₁₀BrFO |
| Molecular Weight | 293.13 g/mol |
| Exact Mass (Monoisotopic) | 291.9899 Da ( |
| Isotopic Pattern | ~1:1 doublet (characteristic of mono-brominated compounds) |
| Predicted LogP | 4.2 ± 0.4 (Highly Lipophilic) |
| H-Bond Acceptors | 2 (C=O, F) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 |
Structural Analysis[7]
-
The Fluorine Effect: The fluorine atom at the ortho position of the
-phenyl ring introduces a steric clash with the carbonyl oxygen, forcing the methylene bridge into a specific conformation. This often results in distinct diastereoselectivity during subsequent reductions or alkylations. -
The Bromine Handle: The C-Br bond at the 4' position is activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the rapid expansion of the core into biaryl systems without affecting the ketone or fluoride.
Part 2: Synthetic Methodologies
Researchers often attempt Friedel-Crafts acylation for this synthesis, but that route suffers from regioselectivity issues (ortho/para mixtures on the bromobenzene). The Weinreb Amide Route is the superior, self-validating protocol for laboratory-scale synthesis, ensuring high fidelity.
The High-Fidelity Protocol (Weinreb Route)
This method couples a Grignard reagent with a Weinreb amide to prevent over-addition (formation of tertiary alcohols), a common failure point in direct ester additions.
Reagents:
-
Precursor A: 2-Fluorophenylacetic acid.
-
Reagent B: N,O-Dimethylhydroxylamine HCl (Weinreb salt).
-
Grignard: 4-Bromophenylmagnesium bromide (1.0 M in THF).
Step-by-Step Methodology:
-
Amide Formation:
-
Dissolve 2-fluorophenylacetic acid (10 mmol) in DCM (50 mL).
-
Add EDC·HCl (12 mmol) and HOBt (12 mmol), followed by N,O-dimethylhydroxylamine HCl (12 mmol) and DIPEA (25 mmol).
-
Stir at RT for 12 hours. Wash with 1N HCl and sat. NaHCO₃. Dry (MgSO₄) and concentrate to yield the Weinreb Intermediate .
-
-
Grignard Addition (The Critical Step):
-
Dissolve the Weinreb Intermediate (10 mmol) in anhydrous THF (30 mL) under Argon.
-
Cool to 0°C (Ice bath). Note: Lower temperatures (-78°C) are not necessary for this specific amide, but 0°C prevents side reactions.
-
Add 4-Bromophenylmagnesium bromide (12 mmol) dropwise over 20 minutes.
-
Mechanism:[1] The Grignard forms a stable 5-membered chelate with the Weinreb amide oxygen, preventing the ketone product from being released until workup, thus stopping a second Grignard addition.
-
-
Workup & Purification:
Synthetic Pathway Visualization
Figure 1: The Weinreb Amide synthesis route prevents over-alkylation, ensuring high yield of the ketone.
Part 3: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
NMR Spectroscopy Expectations
-
¹H NMR (CDCl₃, 400 MHz):
- ~4.30 ppm (s, 2H): The methylene bridge (-CH₂-). This singlet is diagnostic; if it appears as a doublet or multiplet, check for enolization or chiral impurities.
- ~7.85 ppm (d, 2H, J = 8.5 Hz): Protons ortho to the carbonyl on the bromophenyl ring (deshielded).
- ~7.60 ppm (d, 2H, J = 8.5 Hz): Protons ortho to the bromine.
- ~7.00–7.30 ppm (m, 4H): The 2-fluorophenyl ring protons (complex splitting due to H-F coupling).
-
¹⁹F NMR:
-
Single peak around -115 to -118 ppm (relative to CFCl₃).
-
Mass Spectrometry
-
ESI-MS (+): Look for
peaks at 293.0 and 295.0 . The equal intensity of these two peaks confirms the presence of one bromine atom.
Part 4: Applications in Drug Discovery[11]
This scaffold is a "divergent intermediate." It serves as the branch point for three major classes of therapeutic compounds.
Functionalization Pathways
-
-Halogenation (Triazole Antifungals):
-
Bromination of the
-methylene position (using Br₂ or NBS) creates a leaving group. -
Displacement with 1,2,4-triazole yields the core structure found in azole antifungals (similar to Fluconazole/Voriconazole analogs).
-
-
Fischer Indole Synthesis:
-
Reaction with phenylhydrazines yields 2,3-diarylindoles, a privileged structure in COX-2 inhibitors.
-
-
Carbonyl Reduction:
-
Asymmetric reduction (e.g., Corey-Bakshi-Shibata) yields chiral 1,2-diarylethanols, used as norepinephrine reuptake inhibitor scaffolds.
-
Utility Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
References
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
- Foundational text for the amide synthesis protocol described in Section 2.1.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Reference for the utility of the 4'-bromo handle described in Section 1.2.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Supports the structural analysis of the fluorine effect in Section 1.2.
-
PubChem Compound Summary. (n.d.). Deoxybenzoin Derivatives and Calculated Properties. National Library of Medicine.[4] Link
- Source for validation of molecular weight and isotopic pattern calcul
